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molecular formula C13H13ClN2O B8399992 4-Chloro-2-ethyl-6-(2-methoxy-phenyl)pyrimidine

4-Chloro-2-ethyl-6-(2-methoxy-phenyl)pyrimidine

Cat. No. B8399992
M. Wt: 248.71 g/mol
InChI Key: VBRBQCDLUCOLHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288398B2

Procedure details

A solution of 2-ethyl-6-(2-methoxy-phenyl)-3H-pyrimidin-4-one (1.1 g, 4.9 mmol) and phosphorous oxychloride (3.0 mL, 32 mmol) was refluxed for four hours. After cooling to ambient temperature the reaction mixture was concentrated in vacuo and the resultant residue was diluted with dichloromethane. The organics were washed with ice-water. After extraction of the aqueous layer with dichloromethane the combined organics were washed with brine and dried over sodium sulfate. Following Si gel chromatography (1:5 ethyl acetate:hexanes) 0.91 g (74%) of the title compound was isolated as a pale yellow oil.
Name
2-ethyl-6-(2-methoxy-phenyl)-3H-pyrimidin-4-one
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[NH:8][C:7](=O)[CH:6]=[C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[O:16][CH3:17])[N:4]=1)[CH3:2].P(Cl)(Cl)([Cl:20])=O>>[Cl:20][C:7]1[CH:6]=[C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[O:16][CH3:17])[N:4]=[C:3]([CH2:1][CH3:2])[N:8]=1

Inputs

Step One
Name
2-ethyl-6-(2-methoxy-phenyl)-3H-pyrimidin-4-one
Quantity
1.1 g
Type
reactant
Smiles
C(C)C1=NC(=CC(N1)=O)C1=C(C=CC=C1)OC
Name
Quantity
3 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the resultant residue was diluted with dichloromethane
WASH
Type
WASH
Details
The organics were washed with ice-water
EXTRACTION
Type
EXTRACTION
Details
After extraction of the aqueous layer with dichloromethane the combined
WASH
Type
WASH
Details
organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)C1=C(C=CC=C1)OC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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